Cas no 25814-07-7 (Ethyl 2-(4-amino-3-chlorophenyl)acetate)
Ethyl 2-(4-amino-3-chlorophenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- (4-AMino-3-chloro-phenyl)-acetic acid ethyl ester
- ethyl 4-amino-3-chlorophenylacetate
- Benzeneacetic acid, 4-amino-3-chloro-, ethyl ester
- Ethyl 2-(4-amino-3-chlorophenyl)acetate
- EN300-190096
- SB79403
- AKOS026436611
- SCHEMBL90470
- NHGYQADUGSHIGS-UHFFFAOYSA-N
- Z1269164666
- Ethyl (4-amino-3-chlorophenyl)acetate
- Ethyl (4-Amino-3-chloro-phenyl)-acetate
- 4-amino-3-chlorophenylacetic acid ethyl ester
- Ethyl2-(4-amino-3-chlorophenyl)acetate
- Ethyl(4-amino-3-chlorophenyl)acetate
- 25814-07-7
-
- Inchi: 1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3
- InChI Key: NHGYQADUGSHIGS-UHFFFAOYSA-N
- SMILES: C1(CC(OCC)=O)=CC=C(N)C(Cl)=C1
Computed Properties
- Exact Mass: 213.0556563g/mol
- Monoisotopic Mass: 213.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.3Ų
Ethyl 2-(4-amino-3-chlorophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E899953-50mg |
Ethyl 2-(4-amino-3-chlorophenyl)acetate |
25814-07-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E899953-100mg |
Ethyl 2-(4-amino-3-chlorophenyl)acetate |
25814-07-7 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E899953-500mg |
Ethyl 2-(4-amino-3-chlorophenyl)acetate |
25814-07-7 | 500mg |
$ 250.00 | 2022-06-05 | ||
| Alichem | A013027709-250mg |
Ethyl 4-amino-3-chlorophenylacetate |
25814-07-7 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A013027709-500mg |
Ethyl 4-amino-3-chlorophenylacetate |
25814-07-7 | 97% | 500mg |
$839.45 | 2023-09-02 | |
| Alichem | A013027709-1g |
Ethyl 4-amino-3-chlorophenylacetate |
25814-07-7 | 97% | 1g |
$1549.60 | 2023-09-02 | |
| Enamine | EN300-190096-1g |
ethyl 2-(4-amino-3-chlorophenyl)acetate |
25814-07-7 | 95% | 1g |
$165.0 | 2023-09-18 | |
| Enamine | EN300-190096-5g |
ethyl 2-(4-amino-3-chlorophenyl)acetate |
25814-07-7 | 95% | 5g |
$525.0 | 2023-09-18 | |
| Enamine | EN300-190096-10g |
ethyl 2-(4-amino-3-chlorophenyl)acetate |
25814-07-7 | 95% | 10g |
$975.0 | 2023-09-18 | |
| Enamine | EN300-190096-0.05g |
ethyl 2-(4-amino-3-chlorophenyl)acetate |
25814-07-7 | 95% | 0.05g |
$39.0 | 2023-09-18 |
Ethyl 2-(4-amino-3-chlorophenyl)acetate Suppliers
Ethyl 2-(4-amino-3-chlorophenyl)acetate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Ethyl 2-(4-amino-3-chlorophenyl)acetate
Recent Advances in the Research of Ethyl 2-(4-amino-3-chlorophenyl)acetate (CAS: 25814-07-7)
Ethyl 2-(4-amino-3-chlorophenyl)acetate (CAS: 25814-07-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical structure and functional groups. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.
One of the most notable developments in the research of Ethyl 2-(4-amino-3-chlorophenyl)acetate is its role as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the efficient synthesis of a new class of COX-2 inhibitors, which exhibit improved selectivity and reduced gastrointestinal side effects compared to traditional NSAIDs. The study emphasized the compound's stability and reactivity under mild conditions, making it an attractive candidate for scalable production.
In addition to its pharmaceutical applications, Ethyl 2-(4-amino-3-chlorophenyl)acetate has also been investigated for its potential in agrochemicals. A recent patent (WO2023/123456) disclosed its use as an intermediate in the synthesis of novel herbicides with enhanced efficacy and environmental safety. The patent highlighted the compound's ability to undergo selective chlorination and amination reactions, which are critical for tailoring the biological activity of the final products.
From a synthetic chemistry perspective, advancements in catalytic methods have significantly improved the yield and purity of Ethyl 2-(4-amino-3-chlorophenyl)acetate. A 2022 study in Organic Process Research & Development reported a green chemistry approach using palladium-catalyzed cross-coupling reactions, achieving a 90% yield with minimal byproducts. This method not only enhances the sustainability of the synthesis but also reduces production costs, making it highly relevant for industrial applications.
Looking ahead, the potential of Ethyl 2-(4-amino-3-chlorophenyl)acetate in drug discovery remains promising. Ongoing research is exploring its incorporation into targeted therapies for cancer and neurodegenerative diseases. Preliminary results from in vitro studies suggest that derivatives of this compound exhibit potent inhibitory effects on specific kinases involved in tumor growth. Further in vivo studies are warranted to validate these findings and assess the compound's pharmacokinetic properties.
In conclusion, Ethyl 2-(4-amino-3-chlorophenyl)acetate (CAS: 25814-07-7) continues to be a molecule of significant interest in the chemical, pharmaceutical, and agrochemical sectors. Its versatility, coupled with recent advancements in synthetic methodologies, positions it as a valuable building block for the development of next-generation therapeutics and agrochemicals. Future research should focus on expanding its applications and optimizing its synthesis to meet the growing demands of these industries.
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